molecular formula C9H17ClN2O2 B6301136 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride CAS No. 2227204-99-9

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride

Cat. No.: B6301136
CAS No.: 2227204-99-9
M. Wt: 220.69 g/mol
InChI Key: VMZLVQROZWJQKP-UHFFFAOYSA-N
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Description

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C₉H₁₇ClN₂O₂ and a molecular weight of 220.70 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a piperidine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride involves several steps. One common method includes the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature, leading to the formation of dihydrothiazoles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its strain-driven reactivity, which allows it to participate in various chemical reactions. This reactivity is harnessed in biological systems to modulate specific pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride is unique due to its combination of an azetidine and piperidine ring. Similar compounds include:

    Azetidine derivatives: These compounds share the azetidine ring but differ in their substituents and overall structure.

    Piperidine derivatives: These compounds contain the piperidine ring and are used in various pharmaceutical applications.

The uniqueness of this compound lies in its dual-ring structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

azetidin-3-yl-(4-hydroxypiperidin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-8-1-3-11(4-2-8)9(13)7-5-10-6-7;/h7-8,10,12H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZLVQROZWJQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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